Evidence Dimension 1: Structural Uniqueness of the 6-Nitrobenzothiazole–Piperazine–Phenoxypropanone Triad vs. Published Benzothiazole-Piperazine Series
Compound 897474-30-5 is distinguished by the simultaneous presence of three structural features: (i) a 6-nitro substituent on the benzothiazole ring, (ii) a piperazine spacer directly attached at the benzothiazole 2-position, and (iii) a 3-phenoxypropan-1-one acyl chain on the distal piperazine nitrogen. This triad is absent from all major published benzothiazole-piperazine series. The Gurdal et al. (2015) series used benzothiazole-2-yl-acetamide linkers with 4-methyl or unsubstituted benzothiazole cores and aroyl/alkyl piperazine N-substituents [1]. The Demir Özkay et al. (2016) AChE inhibitor series employed benzothiazole-piperazine cores but with varied alkyl/aryl substitutions and no phenoxyalkanone linker [2]. The Evren et al. (2024) anticancer series used 6-substituted (methoxy, methyl, halogen) benzothiazole-piperazine acetamides but included no 6-nitro or phenoxypropanone moieties [3]. The 6-nitro substitution is independently validated as an AChE pharmacophore element: Tripathi & Ayyannan (2018) reported 2-amino-6-nitrobenzothiazole hydrazones with AChE IC50 values ranging from 0.0035 μM to >10 μM, demonstrating that the 6-nitro group contributes to potent enzyme inhibition [4].
| Evidence Dimension | Presence of 6-nitro + piperazine + phenoxypropanone linker combination |
|---|---|
| Target Compound Data | Contains all three: 6-NO₂ on benzothiazole, piperazine at C2, 3-phenoxypropan-1-one N-acyl chain (MW 412.5, 7 HBA, 0 HBD, XLogP3 3.5, TPSA 120 Ų) [5] |
| Comparator Or Baseline | Gurdal 2015 series: 4-methyl or H on benzothiazole, acetamide linker, aroyl/alkyl on piperazine (GI50 values 0.7–9.7 μM in HUH-7/MCF-7/HCT-116) [1]. Demir Özkay 2016 series: varied benzothiazole-piperazine, no 6-nitro, no phenoxy linker (AChE IC50 range: nanomolar to inactive) [2]. Evren 2024 series: 6-OCH₃/CH₃/halogen benzothiazole-piperazine acetamides (IC50 7.23–>100 μM, A549/C6) [3]. |
| Quantified Difference | Unique chemotype: zero published compounds share all three structural features simultaneously. The closest published match in terms of 6-nitro substitution (Tripathi 2018 hydrazones) lacks the piperazine-phenoxypropanone scaffold [4]. |
| Conditions | Structural comparison across peer-reviewed benzothiazole-piperazine and 6-nitrobenzothiazole literature (2015–2025) |
Why This Matters
Procurement of the exact chemotype is mandatory for any SAR study aiming to probe the pharmacological consequences of combining 6-nitro electron-withdrawing effects with the phenoxypropanone linker, as no published data exist for this triad.
- [1] Gurdal EE, Buclulgan E, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-389. doi:10.2174/1871520615666141216151101. PMID: 25511511. View Source
- [2] Demir Özkay Ü, Can ÖD, Sağlık BN, Acar Çevik U, Levent S, Özkay Y, Ilgın S, Atlı Ö. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorg Med Chem Lett. 2016;26(22):5387-5394. doi:10.1016/j.bmcl.2016.10.041. PMID: 27789142. View Source
- [3] Evren AE, Ekselli B, Yurttaş L, Temel HE, Akalın Çiftçi G. Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. J Mol Struct. 2025;1320:139647. doi:10.1016/j.molstruc.2024.139647. View Source
- [4] Tripathi RKP, Ayyannan SR. Evaluation of 2-amino-6-nitrobenzothiazole derived hydrazones as acetylcholinesterase inhibitors: in vitro assays, molecular docking and theoretical ADMET prediction. Med Chem Res. 2018;27:709-725. doi:10.1007/s00044-017-2095-3. View Source
- [5] PubChem Compound Summary CID 7292602. Computed properties: MW 412.5 g/mol, XLogP3-AA 3.5, TPSA 120 Ų, HBD 0, HBA 7, Rotatable Bonds 5. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/897474-30-5 (accessed 2026-05-09). View Source
